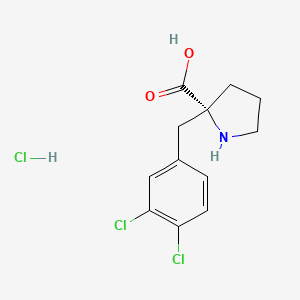

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBP, is an organic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects and has been used in lab experiments as a tool for studying various biological processes.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a versatile reagent in the synthesis of enantiomerically pure α- and β-amino acids. Its significance lies in its ability to facilitate innovative methodologies for preparing unusual amino acids crucial for bioactive peptides and new chemical entities creation. This compound enables the scale-up synthesis of its salts on a 100 g scale, demonstrating increased efficiency and environmental friendliness of the bench-scale procedure. Such methodologies provide a foundation for manufacturing on multikilogram scales, highlighting its importance in organic synthesis and drug development processes (Romoff et al., 2017).

Structural and Crystallographic Studies

The compound has been the subject of structural and crystallographic studies to understand its properties and potential applications further. For instance, the study of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the conformation of the pyrrolidine ring and the interactions forming two-dimensional layers of molecules. These structural insights are crucial for designing drugs and developing new synthetic methodologies that require precise molecular architecture (P. Rajalakshmi et al., 2013).

Biotransformation Applications

The compound's derivatives have also been explored in biotransformations, demonstrating their application in organic synthesis. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides by Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, have shown high yields and excellent enantioselectivity. This biocatalytic process offers a scalable preparation of enantiomerically pure derivatives, showcasing the potential of (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its derivatives in facilitating the preparation of aza-nucleoside analogues and druglike compounds (Peng Chen et al., 2012).

Eigenschaften

IUPAC Name |

(2R)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVYFGBDRNYAI-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375972 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049727-83-4 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)